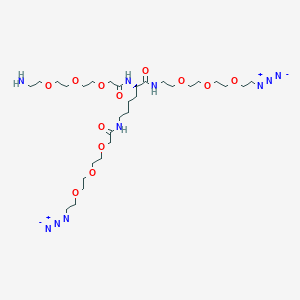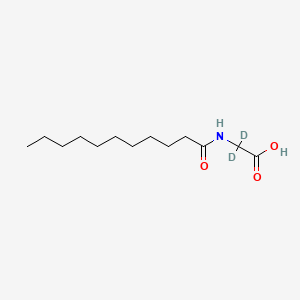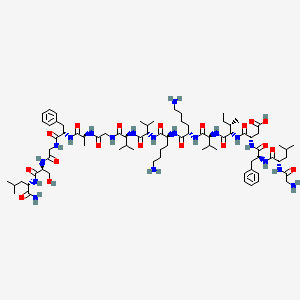
2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole is a useful research compound. Its molecular formula is C14H10F3N3O2 and its molecular weight is 309.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Chemical Reactions Analysis
Oxidation: It can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro groups to amines.
Scientific Research Applications
Chemistry: It is used as a probe to study the binding interactions between CBFβ and RUNX proteins.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10F3N3O2 |
|---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20) |
InChI Key |
OIIHJPSDBLPWEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)

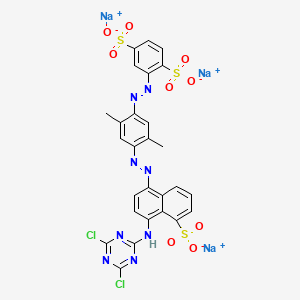
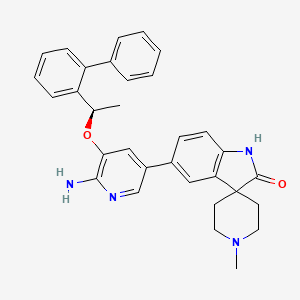
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
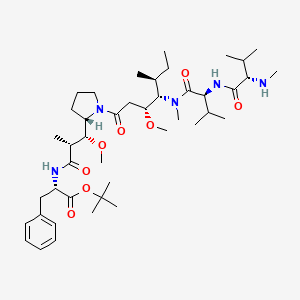
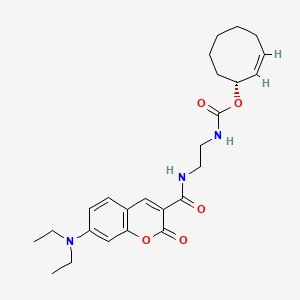
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
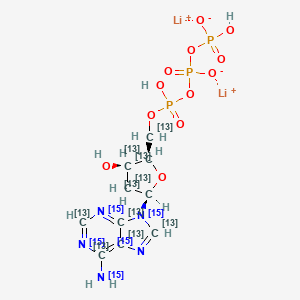
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
